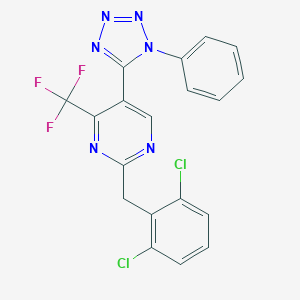![molecular formula C21H25N3O3 B214945 2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B214945.png)
2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that is used in the treatment of various types of cancer. Sorafenib was first approved for the treatment of advanced renal cell carcinoma in 2005 and has since been approved for the treatment of hepatocellular carcinoma and thyroid cancer.
Mecanismo De Acción
Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is important for the growth and survival of cancer cells. By inhibiting RAF kinases, Sorafenib blocks the activation of downstream signaling pathways that promote cancer cell growth and survival. Sorafenib also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting angiogenesis, Sorafenib prevents the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. Sorafenib has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and can be easily administered to cells or animals. Sorafenib has also been extensively studied, and its mechanism of action is well understood. However, Sorafenib also has several limitations for lab experiments. It is a potent inhibitor of several kinases, which can lead to off-target effects. Sorafenib also has poor solubility in water, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for the study of Sorafenib. One direction is the development of new Sorafenib analogs that have improved pharmacokinetic properties and fewer off-target effects. Another direction is the study of Sorafenib in combination with other drugs for the treatment of cancer. Sorafenib has been shown to enhance the efficacy of several chemotherapy drugs, and the combination of Sorafenib with other targeted therapies may have synergistic effects. Finally, the study of Sorafenib in other diseases, such as inflammatory diseases and autoimmune diseases, may provide new insights into its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
The synthesis of Sorafenib involves the condensation of 4-chloro-3-nitrobenzoic acid with 3-amino-4-methylbenzoic acid to form 4-chloro-3-nitro-5-(4-methyl-2-sulfonamidophenyl)benzoic acid. This compound is then reduced with iron powder and acetic acid to form 4-chloro-3-amino-5-(4-methyl-2-sulfonamidophenyl)benzoic acid. The final step involves the condensation of this compound with 2-(4-morpholinyl)ethylamine to form Sorafenib.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells, including RAF kinases, VEGFR-2, and PDGFR-β. Sorafenib has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Propiedades
Nombre del producto |
2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide |
|---|---|
Fórmula molecular |
C21H25N3O3 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-[(3-methylbenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C21H25N3O3/c1-16-5-4-6-17(15-16)20(25)23-19-8-3-2-7-18(19)21(26)22-9-10-24-11-13-27-14-12-24/h2-8,15H,9-14H2,1H3,(H,22,26)(H,23,25) |
Clave InChI |
KBRAOPPMPUUAFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCCN3CCOCC3 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214862.png)
![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)
![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)
![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)